molecular formula C20H19N3O3S B2503057 benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate CAS No. 2034434-62-1

benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate

Cat. No.: B2503057
CAS No.: 2034434-62-1
M. Wt: 381.45
InChI Key: LNHGWOSLUCYDJR-UHFFFAOYSA-N
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Description

Benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate is a complex organic compound featuring a benzyl group, a thiophene ring, and a pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate typically involves multi-step organic reactions. One common method involves the use of an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and decrease the reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can produce a wide variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl carbamates and thiophene-pyridine derivatives. Examples include:

  • Benzyl N-(thiophen-2-ylmethyl)carbamate
  • Benzyl N-(pyridin-3-ylmethyl)carbamate

Uniqueness

What sets benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate apart is its combination of a thiophene ring and a pyridine ring within the same molecule. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl N-[2-oxo-2-[(2-thiophen-3-ylpyridin-3-yl)methylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-18(12-23-20(25)26-13-15-5-2-1-3-6-15)22-11-16-7-4-9-21-19(16)17-8-10-27-14-17/h1-10,14H,11-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHGWOSLUCYDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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